molecular formula C9H14O3 B6260980 methyl 3-cyclopentyl-3-oxopropanoate CAS No. 64670-14-0

methyl 3-cyclopentyl-3-oxopropanoate

Cat. No.: B6260980
CAS No.: 64670-14-0
M. Wt: 170.2
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Description

Methyl 3-cyclopentyl-3-oxopropanoate (CAS 64670-14-0) is a valuable beta-keto ester compound serving as a versatile building block in organic synthesis. With the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol, this ester is characterized by its cyclopentyl ring and 3-oxopropanoate functional group . Its molecular structure provides researchers with multiple reactive sites for constructing complex molecular architectures, particularly for applications in pharmaceutical and agrochemical development. Key physical properties include a density of approximately 1.1 g/cm³ and a boiling point of 245.4°C at 760 mmHg . As a beta-keto ester, it is a crucial precursor in various condensation and cyclization reactions. Researchers utilize this compound for the synthesis of heterocyclic structures and other advanced chemical intermediates, leveraging its reactivity to form new carbon-carbon bonds . The product is offered in high purity to ensure reliability and reproducibility in sensitive synthesis protocols. This compound is For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

64670-14-0

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

93

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Cyclopentyl 3 Oxopropanoate and Analogous Structures

Direct Synthetic Approaches to β-Keto Esters

Direct approaches focus on creating the core structure of the β-keto ester from simpler starting materials. These methods are often highly efficient and are centered around fundamental carbon-carbon bond-forming reactions.

Condensation reactions are a cornerstone in the synthesis of β-keto esters. These reactions typically involve the coupling of a carbonyl compound with an ester, facilitated by a base.

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a weak base catalyst. thermofisher.compurechemistry.org The reaction between an aldehyde and an active methylene compound typically yields an α,β-unsaturated dicarbonyl compound. thermofisher.com

To produce a saturated β-keto ester like methyl 3-cyclopentyl-3-oxopropanoate, the initial Knoevenagel product must undergo a subsequent reduction step. This tandem Knoevenagel condensation-reduction sequence can sometimes be performed in a one-pot reaction using a single enzyme catalyst that promotes both steps. acs.org The process begins with the condensation to form an α,β-unsaturated intermediate, which is then immediately reduced by the same enzyme to yield the saturated product. acs.org

Table 1: Knoevenagel Condensation-Reduction Sequence

StepReactantsCatalyst/ReagentIntermediate/ProductDescription
1. CondensationCyclopentanecarbaldehyde, Dimethyl malonateAmine base (e.g., piperidine) or BiocatalystMethyl 2-(cyclopentylidenemalonate)Formation of the α,β-unsaturated intermediate.
2. ReductionMethyl 2-(cyclopentylidenemalonate)H₂/Pd/C or Biocatalyst (e.g., Ene-reductase)Methyl 2-cyclopentylmalonateReduction of the double bond.
3. DecarboxylationMethyl 2-cyclopentylmalonateHeatMethyl 3-cyclopentylpropanoateThis route leads to a different product. A direct Knoevenagel approach to the target β-keto ester is less common.

Note: A more direct Knoevenagel-type approach to the target structure is not standard. The classic reaction is primarily used for creating α,β-unsaturated systems or, via subsequent steps, other functional groups.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org The product of this reaction is a β-keto ester. wikipedia.orgbyjus.com For the synthesis of this compound, a "crossed" or "mixed" Claisen condensation is employed, where two different carbonyl compounds react. libretexts.org

This specific synthesis involves the reaction between cyclopentyl methyl ketone and a carbonate ester, such as dimethyl carbonate. A strong base, like sodium hydride or sodium methoxide (B1231860), is required to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. wikipedia.orgquickcompany.in This enolate then attacks the electrophilic carbonyl carbon of the dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the target β-keto ester. libretexts.org A stoichiometric amount of base is necessary because the final product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion. wikipedia.orglibretexts.org

Table 2: Crossed Claisen Condensation for this compound

ComponentRoleExample
KetoneEnolate Precursor (Nucleophile)Cyclopentyl methyl ketone
EsterAcylating Agent (Electrophile)Dimethyl carbonate
BaseCatalyst (Proton Abstraction)Sodium Hydride (NaH)
SolventReaction MediumToluene, Tetrahydrofuran (THF)

This method is utilized in industrial processes for producing analogous structures like methyl 3-cyclopropyl-3-oxopropanoate, highlighting its scalability and efficiency. quickcompany.in

Another direct and powerful method for synthesizing β-keto esters is the C-acylation of a pre-formed ester enolate with a suitable acylating agent. researchgate.net This approach offers high regioselectivity under mild conditions. researchgate.net The process involves generating a lithium enolate from an ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate is then reacted with an acylating agent such as an acyl chloride.

For the synthesis of this compound, one could theoretically react the lithium enolate of methyl acetate (B1210297) with cyclopentanecarbonyl chloride. A well-documented analogous procedure is the synthesis of ethyl 3-cyclopropyl-3-oxopropionate, where the dianion of ethyl hydrogen malonate is acylated with cyclopropanecarbonyl chloride. prepchem.com This reaction proceeds by treating ethyl hydrogen malonate with two equivalents of n-butyllithium to form the active nucleophile, which is then reacted with the acyl chloride at low temperatures. prepchem.com

Table 3: Acylation of Ester Enolates

Enolate SourceAcylating AgentBaseProduct
Methyl AcetateCyclopentanecarbonyl ChlorideLDAThis compound
Ethyl Hydrogen MalonateCyclopropanecarbonyl Chloriden-ButyllithiumEthyl 3-cyclopropyl-3-oxopropionate prepchem.com
ThioestersN-acylbenzotriazolesMgBr₂·OEt₂, i-Pr₂NEtβ-keto thioesters organic-chemistry.org

This strategy is versatile, allowing for the coupling of various enolates with different acyl donors. organic-chemistry.org

A conceptually straightforward route to this compound would be the direct esterification of its corresponding acid precursor, 3-cyclopentyl-3-oxopropanoic acid. However, β-keto acids are notoriously unstable. They are prone to rapid decarboxylation (loss of CO₂) upon heating, which is often a condition in standard esterification procedures like Fischer esterification. vanderbilt.edu

Therefore, the conversion of a β-keto acid to its ester requires specialized, mild esterification techniques that avoid high temperatures. Methods could include:

Diazomethane (B1218177): Reacting the β-keto acid with diazomethane (CH₂N₂) provides a high-yield, rapid esterification at room temperature. However, diazomethane is toxic and explosive, limiting its use to small-scale laboratory preparations.

Carbodiimide-mediated coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of methanol (B129727) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under mild conditions.

This route is generally less common for the synthesis of simple β-keto esters compared to condensation or acylation methods, primarily due to the instability and relative difficulty in preparing the β-keto acid precursor itself.

Base-Catalyzed Condensation Reactions

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes involve the synthesis of a precursor molecule that already contains the β-keto ester functionality, followed by one or more steps to introduce the desired substituent. The acetoacetic ester synthesis is a classic example of this approach. jove.com

In this strategy, a simple β-keto ester like methyl acetoacetate (B1235776) serves as the starting material. The α-hydrogens of methyl acetoacetate are acidic and can be removed by a moderately strong base, such as sodium ethoxide, to form a doubly stabilized enolate ion. jove.com This nucleophilic enolate can then be alkylated by reacting it with an appropriate alkyl halide in an SN2 reaction. jove.com

To synthesize this compound via this route, one would alkylate the enolate of methyl acetoacetate with a cyclopentyl halide, such as cyclopentyl bromide or iodide.

Table 4: Synthesis via Alkylation of Methyl Acetoacetate

StepReactantsReagentIntermediate/Product
1. Enolate FormationMethyl acetoacetateSodium methoxide (NaOMe)Sodium salt of methyl acetoacetate enolate
2. AlkylationMethyl acetoacetate enolate, Cyclopentyl bromide---Methyl 2-acetyl-2-cyclopentylacetate
3. Hydrolysis & DecarboxylationMethyl 2-acetyl-2-cyclopentylacetateDilute Acid, HeatCyclopentylacetone

Note: The standard acetoacetic ester synthesis leads to a substituted ketone. jove.com To obtain the target β-keto ester, one would need to start with a different precursor, such as methyl 2-cyclopentyl-3-oxobutanoate, and perform a retro-Claisen reaction, which is generally not a practical forward synthetic step. A more viable indirect route is the functionalization of allylic β-keto esters using palladium catalysis, which allows for complex transformations under neutral conditions. nih.gov

Transformations from Simpler Cyclopentyl Esters

One of the most direct and widely employed methods for the synthesis of β-keto esters is the Claisen condensation. youtube.comnih.gov This reaction involves the base-mediated condensation of two ester molecules. In the context of this compound, a mixed Claisen condensation between methyl cyclopentanecarboxylate (B8599756) and a suitable methyl ester, such as methyl acetate, could be envisioned. However, controlling the selectivity in mixed Claisen condensations can be challenging, often leading to a mixture of products.

A more controlled approach involves the acylation of a pre-formed enolate of a simpler ester. For instance, the lithium enolate of methyl acetate, generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can be acylated with cyclopentanecarbonyl chloride. This method generally provides better yields and regioselectivity compared to a traditional mixed Claisen condensation.

Another strategy involves the use of malonic esters. The acylation of the enolate of a malonate, followed by decarboxylation, is a classic and effective route to β-keto esters. nih.gov For example, dimethyl malonate can be deprotonated with a base such as sodium ethoxide, followed by acylation with cyclopentanecarbonyl chloride. The resulting acylated malonate can then be selectively hydrolyzed and decarboxylated to yield the target this compound.

Derivatization of Propanoate Scaffolds

Alternatively, the synthesis can commence from a propanoate scaffold that is subsequently functionalized. One such method is the carboxylation of the enolate of a cyclopentyl ketone. For example, cyclopentyl methyl ketone can be converted to its enolate using a strong base, which is then carboxylated with a reagent like diethyl carbonate or methyl chloroformate to introduce the desired ester functionality at the α-position. nih.gov This approach is particularly useful when the corresponding ketone is readily available.

The direct C-acylation of ketene (B1206846) silyl (B83357) acetals offers a mild and efficient route to β-keto esters. organic-chemistry.org The ketene silyl acetal (B89532) derived from methyl propanoate can be reacted with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst to afford this compound. This method is often favored for its high yields and compatibility with a range of functional groups.

Furthermore, reactions involving diazoacetates present another avenue. Aldehydes can react with ethyl diazoacetate in the presence of a catalyst, such as NbCl₅ or MoCl₂O₂, to produce β-keto esters. organic-chemistry.org While this is a common method, it would require cyclopentanecarboxaldehyde as a starting material.

Chemo- and Regioselective Considerations in Synthesis

The successful synthesis of this compound hinges on controlling the chemo- and regioselectivity of the chosen reaction. These factors are significantly influenced by the steric and electronic properties of the cyclopentyl group and the reactivity of the carbonyl and enolate species. semanticscholar.orgmdpi.com

Influence of Steric and Electronic Effects of the Cyclopentyl Moiety

The cyclopentyl group is a relatively bulky, non-planar, five-membered ring. researchgate.net Its steric hindrance can influence the approach of reagents to the reaction center. In acylation reactions of enolates, the bulk of the cyclopentyl group on the acylating agent (cyclopentanecarbonyl chloride) may slightly hinder the reaction rate compared to less bulky acylating agents. However, this steric bulk is generally not prohibitive for reactions at a carbonyl carbon.

Electronically, the cyclopentyl group is considered to be weakly electron-donating through an inductive effect. This can slightly increase the electron density at the carbonyl carbon of cyclopentanecarbonyl chloride, making it marginally less electrophilic. In enolate formation from cyclopentyl methyl ketone, the electron-donating nature of the cyclopentyl group can subtly influence the acidity of the α-protons.

Control of Carbonyl Reactivity and Enolization Pathways

In the synthesis of β-keto esters, controlling which carbonyl group reacts and the regioselectivity of enolate formation is paramount. In a Claisen-type condensation, the use of a strong, non-nucleophilic base at low temperatures is crucial for the rapid and quantitative formation of the desired enolate, minimizing side reactions such as self-condensation of the starting esters. youtube.com

When starting from an unsymmetrical ketone like cyclopentyl methyl ketone, the formation of the correct enolate is a key challenge. The use of kinetic versus thermodynamic control can direct the regioselectivity of enolization. For the carboxylation reaction, the less substituted, kinetic enolate is typically desired, which can be achieved by using a strong, sterically hindered base like LDA at low temperatures.

The presence of two carbonyl groups in the final product, this compound, also means that the methylene protons between them are significantly more acidic (pKa ~11-12) than those in a simple ketone (pKa ~20). youtube.com This enhanced acidity facilitates subsequent reactions at this position but also means that under basic conditions, the product will exist as an enolate, which must be considered during the reaction workup.

Comparison of Synthetic Efficiency and Yields Across Methodologies

The efficiency and yield of the various synthetic routes to this compound can vary significantly. The table below provides a qualitative comparison of the common methodologies based on typical literature reports for analogous β-keto esters.

Synthetic MethodologyStarting MaterialsTypical ReagentsGeneral YieldAdvantagesDisadvantages
Claisen Condensation (Mixed) Methyl cyclopentanecarboxylate, Methyl acetateNaOEt, NaHLow to ModerateAtom economical.Often results in a mixture of products, requiring difficult separation.
Acylation of Ester Enolate Methyl acetate, Cyclopentanecarbonyl chlorideLDA, THFGood to HighHigh regioselectivity, generally clean reactions.Requires stoichiometric use of a strong base and anhydrous conditions.
Acylation of Malonate Dimethyl malonate, Cyclopentanecarbonyl chlorideNaOEt, then H₃O⁺/heatGood to HighReadily available starting materials, reliable.Multi-step process involving decarboxylation.
Carboxylation of Ketone Enolate Cyclopentyl methyl ketoneLDA, Methyl chloroformateGoodGood for when the corresponding ketone is available.Requires careful control of enolate formation.
Acylation of Ketene Silyl Acetal Ketene silyl acetal of methyl propanoate, Cyclopentanecarbonyl chlorideLewis AcidHighMild conditions, high yields.Requires preparation of the ketene silyl acetal.

Reactivity and Reaction Pathways of Methyl 3 Cyclopentyl 3 Oxopropanoate

Nucleophilic Reactivity at the Carbonyl Centers

The methyl 3-cyclopentyl-3-oxopropanoate molecule possesses two electrophilic carbonyl carbons: one in the ketone group and one in the methyl ester group. These centers are susceptible to attack by nucleophiles, though their reactivity differs. Generally, the ketone carbonyl is more reactive towards nucleophilic addition than the ester carbonyl.

Ester Hydrolysis and Transesterification Mechanisms

The ester functional group of this compound can undergo nucleophilic acyl substitution, most notably through hydrolysis and transesterification, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (like H₂SO₄) and water, the ester is hydrolyzed to yield 3-cyclopentyl-3-oxopropanoic acid and methanol (B129727). chemguide.co.uk This reaction is reversible and its mechanism is the exact reverse of a Fischer esterification. youtube.comlibretexts.org The process begins with the protonation of the ester carbonyl oxygen, which activates the carbonyl carbon for attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group, followed by deprotonation to yield the carboxylic acid product. youtube.com

Base-Promoted Hydrolysis (Saponification): When heated with an aqueous base such as sodium hydroxide (B78521), the ester undergoes hydrolysis in a reaction known as saponification. chemguide.co.uk This process is effectively irreversible. A hydroxide ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. youtube.com In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the sodium salt of the carboxylic acid and methanol. youtube.com Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sodium ethoxide would replace the methyl group with an ethyl group, yielding ethyl 3-cyclopentyl-3-oxopropanoate and methanol. masterorganicchemistry.com To ensure a high yield, the alcohol reactant is typically used as the solvent to shift the equilibrium towards the desired product. masterorganicchemistry.com

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl of this compound is generally more susceptible to nucleophilic attack than the ester carbonyl. This is because the ester group has a resonance-donating effect from the oxygen atom, which makes its carbonyl carbon less electrophilic. Nucleophilic addition reactions typically involve the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org

Strong, irreversible nucleophiles such as those found in Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents will add to the ketone. youtube.com The reaction proceeds via nucleophilic addition to the ketone, forming a tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol. youtube.com However, with β-keto esters, Grignard reagents can also react with the acidic α-hydrogen or the ester group, sometimes leading to a mixture of products. libretexts.org

Weaker nucleophiles, such as water, can also add to the ketone carbonyl, particularly under acid or base catalysis, to form a hydrate (B1144303) (a geminal diol), although the equilibrium for simple ketones usually lies towards the keto form. youtube.com

Enolate Chemistry and Transformations

A defining characteristic of this compound is the acidity of the α-hydrogens located on the carbon between the two carbonyl groups. The removal of one of these protons by a base generates a resonance-stabilized enolate ion, which is a key intermediate in many important carbon-carbon bond-forming reactions. masterorganicchemistry.com

Keto-Enol Tautomerism and Equilibrium Studies

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. libretexts.org Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com This process, known as keto-enol tautomerism, can be catalyzed by either acid or base. libretexts.orgyoutube.com

For most simple monocarbonyl compounds like acetone (B3395972) or cyclohexanone, the keto form is overwhelmingly favored at equilibrium. libretexts.orgyoutube.com However, for β-dicarbonyl compounds such as this β-keto ester, the enol form is significantly more stable and present in a higher concentration at equilibrium. masterorganicchemistry.com This increased stability is due to two main factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a stabilizing conjugated π-system. youtube.com

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure. masterorganicchemistry.comyoutube.com

Table 1: Typical Keto-Enol Equilibrium Percentages for Various Carbonyl Compounds This table presents generalized, illustrative data for compound classes to provide context for the likely behavior of this compound.

Compound TypeExampleApproximate % Enol at Equilibrium
Simple KetoneAcetone~0.0001%
Simple AldehydeAcetaldehyde~0.01%
β-Keto EsterEthyl Acetoacetate (B1235776)~8%
β-DiketoneAcetylacetone~80%

Alkylation and Acylation of Enolate Intermediates

The enolate derived from this compound is a potent carbon nucleophile. This reactivity is harnessed in alkylation and acylation reactions, which are powerful methods for forming new C-C bonds at the α-position. pressbooks.pub These reactions are analogous to the well-known acetoacetic ester synthesis. openstax.orglibretexts.org

Alkylation: The reaction begins with the deprotonation of the α-carbon using a suitable base, such as sodium ethoxide in ethanol, to generate the enolate ion. libretexts.org This nucleophilic enolate then reacts with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in an Sₙ2 reaction, displacing the halide and attaching the alkyl group to the α-carbon. openstax.org This reaction works best with primary and methyl halides, as secondary and tertiary halides tend to undergo elimination instead. openstax.org

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or an acid anhydride. This reaction introduces an acyl group to the α-carbon, producing a β,δ-diketo ester.

Stereoselective Enolate Generation and Reactions

While the parent this compound molecule is achiral and its α-position is prochiral, the principles of stereoselective enolate chemistry become critical for substituted analogues or in reactions that create a new stereocenter. For substituted β-keto esters, the geometry of the enolate formed—(E) or (Z)—can be controlled and can dictate the stereochemical outcome of subsequent reactions. bham.ac.uk

The formation of a specific enolate isomer can often be directed by the choice of base and reaction conditions. bham.ac.uk

Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, deprotonation at the less hindered α-carbon is faster, leading to the kinetic enolate. This is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.comyoutube.com Deprotonation at the more substituted α-carbon leads to the more stable thermodynamic enolate, which is favored under equilibrating conditions (weaker base, higher temperature). masterorganicchemistry.com

(E) vs. (Z) Enolate Geometry: For esters, the formation of the (E)-enolate is often favored due to steric interactions in the transition state. However, the stereoselectivity can be influenced by factors such as the base used (e.g., LHMDS vs. LTMP), the solvent, and the presence of additives like HMPA, which can reverse selectivity. bham.ac.uk

Table 2: Conditions Influencing Enolate Geometry for Esters (Illustrative) This table provides a generalized summary of factors that control the stereoselective formation of enolates in related ester systems.

ConditionFavored Enolate GeometryRationale/Notes
Base: LDA in THF(E)-enolateTransition state avoids steric clash between the ester alkyl group and the base's isopropyl groups.
Base: LHMDS in THF(Z)-enolateLHMDS is a bulky base that can favor the alternative transition state leading to the (Z) isomer. bham.ac.uk
Solvent Additive: HMPA(Z)-enolate (can reverse selectivity)HMPA is a strong Lewis basic co-solvent that breaks up lithium aggregates, favoring the thermodynamically more stable (Z)-enolate.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound offer routes to a variety of functionalized products, including valuable chiral building blocks.

The selective oxidation of the ketone in this compound, while preserving the ester functionality, can be achieved through various methods. One prominent reaction is the Baeyer-Villiger oxidation, which converts ketones to esters or lactones. wikipedia.orgorganic-chemistry.org In the case of this compound, the cyclopentanone (B42830) ring can be oxidized to a six-membered lactone. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.orgmdpi.com The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms. Generally, more substituted carbons migrate preferentially.

Another approach to oxidizing β-keto esters is through α-hydroxylation. This can be accomplished using molecular oxygen with a manganese(II) acetate (B1210297) catalyst, although this method is often more effective for cyclic β-keto esters where the enol form is more favored. organic-chemistry.org Oxidative cleavage of the Cα-Cβ bond in β-keto esters can also be achieved using reagents like Oxone in an aqueous medium, which would lead to the formation of dicarboxylic acid derivatives. organic-chemistry.org

Oxidation ReactionReagent(s)Product Type
Baeyer-Villiger Oxidationm-CPBA or H₂O₂/Lewis AcidLactone
α-HydroxylationO₂/Mn(OAc)₂α-Hydroxy-β-keto ester
Oxidative CleavageOxoneDicarboxylic acid derivative

The reduction of the ketone in this compound yields methyl 3-cyclopentyl-3-hydroxypropanoate, a β-hydroxy ester. The stereochemical outcome of this reduction is of significant interest as it can generate chiral centers. Biocatalytic reductions, particularly using baker's yeast (Saccharomyces cerevisiae), are well-established for the stereoselective reduction of β-keto esters. documentsdelivered.comnih.gov These enzymatic reductions often proceed with high enantioselectivity and diastereoselectivity. For cyclic β-keto esters, the reduction typically yields the corresponding syn or anti diastereomers of the β-hydroxy ester. The diastereoselectivity is influenced by the specific enzymes within the yeast and the reaction conditions. documentsdelivered.com For instance, the reduction of β-keto esters derived from cyclopentanone using non-fermenting baker's yeast has been shown to be highly diastereoselective. documentsdelivered.com

Chemical methods for stereoselective reduction are also available. Reagents such as sodium borohydride (B1222165) can be used, often in conjunction with chelating agents or under specific temperature conditions to influence the stereochemical outcome. nih.gov The relative stereochemistry of the resulting diols (syn or anti) can be controlled by the choice of reducing agent and reaction conditions.

Reduction MethodCatalyst/ReagentKey FeaturePotential Product(s)
Biocatalytic ReductionBaker's Yeast (S. cerevisiae)High enantio- and diastereoselectivityEnantiomerically enriched syn- or anti-methyl 3-cyclopentyl-3-hydroxypropanoate
Chemical ReductionSodium BorohydrideDiastereoselective reductionMixture of syn- and anti-methyl 3-cyclopentyl-3-hydroxypropanoate

Cyclization and Annulation Reactions

The structural features of this compound make it a suitable substrate for various cyclization and annulation reactions to construct more complex cyclic and polycyclic systems.

While this compound itself does not readily undergo intramolecular cyclization, derivatives of this compound can be designed to participate in such reactions. For instance, if a suitable electrophilic or nucleophilic center is introduced into the cyclopentyl ring or the ester portion of the molecule, intramolecular reactions like aldol (B89426) or Claisen condensations can occur.

A hypothetical intramolecular cyclization could involve the functionalization of the cyclopentyl ring with a leaving group. The enolate of the β-keto ester could then displace this leaving group to form a bicyclic system. The feasibility and outcome of such reactions would depend on the ring size being formed, with 5- and 6-membered rings being generally favored.

Pericyclic reactions, such as the Diels-Alder reaction, offer a powerful method for the construction of six-membered rings. masterorganicchemistry.comlibretexts.org While this compound itself is not a diene or a typical dienophile, it can be converted into a reactive species for cycloaddition reactions. For example, α,β-unsaturation can be introduced to create a dienophile. The resulting α,β-unsaturated β-keto ester can then react with a suitable diene. The stereoselectivity of such Diels-Alder reactions can often be controlled through the use of chiral catalysts. nih.gov

The enol form of this compound could also potentially participate in hetero-Diels-Alder reactions, where the enol acts as the diene component, reacting with a dienophile to form a dihydropyran ring.

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient strategy for building molecular complexity. This compound can be a substrate in various cascade sequences. For instance, a copper-catalyzed cascade reaction involving α,β-unsaturated esters and keto esters has been reported to produce lactones. nih.gov In a hypothetical scenario, the enolate of this compound could add to an α,β-unsaturated ester in a Michael addition, followed by an intramolecular cyclization.

Palladium-catalyzed cascade reactions are also prevalent in modern organic synthesis. These can involve the formation of a palladium enolate from the β-keto ester, which can then participate in a series of reactions, such as an intramolecular Heck reaction or a cross-coupling reaction, if an appropriate functional group is present in the molecule.

Transition Metal-Catalyzed Transformations

The presence of the β-keto ester moiety in this compound makes it a versatile substrate for various transition metal-catalyzed reactions. These transformations offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the α-Position

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. For β-keto esters like this compound, the α-position is particularly amenable to functionalization through this methodology. The general mechanism for the α-arylation of a β-keto ester involves the formation of a palladium enolate intermediate. nih.gov

The catalytic cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II)-aryl species. Subsequently, the β-keto ester is deprotonated at the α-position by a base to form an enolate. This enolate then undergoes transmetalation with the Pd(II)-aryl complex, where the enolate replaces the halide on the palladium center. The final step is reductive elimination from the resulting palladium(II)-aryl-enolate complex, which forms the new carbon-carbon bond at the α-position of the β-keto ester and regenerates the palladium(0) catalyst. nih.gov

While specific examples for this compound are not readily found in the literature, numerous studies on analogous cyclic and acyclic β-keto esters demonstrate the feasibility of this transformation. nih.govlookchem.com The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of β-Keto Esters

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃P(tBu)₃K₃PO₄Toluene8095 nih.govlookchem.com
Pd(OAc)₂XPhosCs₂CO₃Dioxane10085-95 nih.gov
Pd(dba)₂BINAPKHMDSToluene10049 nih.gov

This table presents generalized conditions from studies on analogous β-keto esters and does not represent specific experimental results for this compound.

Other Metal-Mediated Transformations (e.g., Rhodium(II)-catalyzed C–H functionalization)

Beyond palladium, other transition metals can mediate unique transformations of β-keto esters. Rhodium(II) catalysts, for instance, are well-known for their ability to catalyze C-H functionalization reactions. sioc-journal.cn In the context of β-keto esters, rhodium carbenoids, generated from diazo compounds, can undergo C-H insertion reactions.

For a substrate like this compound, intramolecular C-H functionalization of the cyclopentyl ring could potentially be achieved using a tethered diazo group. The mechanism would involve the formation of a rhodium carbenoid, followed by the insertion of the carbene into a C-H bond of the cyclopentyl ring, leading to the formation of a new cyclic structure.

Furthermore, rhodium(III) has been shown to catalyze the C-H activation of the α-position of dicarbonyl compounds for coupling with various partners. sioc-journal.cn While direct examples with this compound are scarce, the general reactivity pattern suggests its potential as a substrate in such transformations.

Mechanism of Action and Reaction Intermediates

Understanding the mechanistic pathways and the intermediates involved in the reactions of this compound is crucial for predicting its behavior and controlling the outcome of its transformations.

Formation and Fate of Tetrahedral Intermediates

In condensation reactions, such as the Claisen or Dieckmann condensation, the formation of a tetrahedral intermediate is a key mechanistic step. numberanalytics.comnumberanalytics.com In the case of the intramolecular Dieckmann condensation, which would be relevant for a suitably substituted derivative of this compound, the reaction is initiated by the deprotonation of an α-proton to form an enolate. numberanalytics.comnumberanalytics.comalfa-chemistry.compw.livelibretexts.org

This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester group within the same molecule. This intramolecular nucleophilic attack leads to the formation of a cyclic tetrahedral intermediate. numberanalytics.comnumberanalytics.com This intermediate is generally unstable and will collapse by expelling the alkoxide leaving group (in this case, methoxide) to form a cyclic β-keto ester. The stability and fate of this tetrahedral intermediate are influenced by the reaction conditions and the structure of the substrate.

Concerted vs. Stepwise Mechanisms in Condensation Reactions

The mechanism of condensation reactions, such as the Claisen or Dieckmann condensation, is generally considered to be a stepwise process. numberanalytics.comnumberanalytics.comlibretexts.org A concerted mechanism, where bond formation and bond cleavage occur simultaneously in a single transition state, is not typically invoked for these reactions.

The stepwise mechanism for a Dieckmann condensation of a derivative of this compound would proceed as follows:

Deprotonation: A base removes an α-proton to form a resonance-stabilized enolate. This is a distinct and reversible step. pw.livelibretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the ester group in an intramolecular fashion, forming a tetrahedral intermediate. This is the second distinct step. numberanalytics.comnumberanalytics.com

Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group to form the cyclic β-keto ester product. This is the third step. numberanalytics.comnumberanalytics.com

Table 2: Comparison of Concerted and Stepwise Mechanisms

FeatureConcerted MechanismStepwise Mechanism
Number of Steps Single stepMultiple steps
Intermediates NoneOne or more intermediates (e.g., enolate, tetrahedral intermediate)
Transition States One transition stateMultiple transition states
Applicability to Claisen/Dieckmann Condensation Not generally applicableWidely accepted mechanism

This compound, as a representative β-keto ester, possesses a rich and varied reactivity profile. While specific experimental data for this compound in advanced transition metal-catalyzed reactions is not widely available, its behavior can be confidently predicted based on the well-established reactivity of analogous compounds. The α-position is a prime site for functionalization via palladium-catalyzed cross-coupling, and the molecule is a potential substrate for other metal-mediated transformations such as rhodium-catalyzed C-H functionalization. The mechanisms of its fundamental reactions, like condensation, proceed through a stepwise pathway involving key intermediates such as enolates and tetrahedral species. Further research into the specific reactivity of this compound would be valuable to fully exploit its potential in organic synthesis.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The strategic placement of functional groups in methyl 3-cyclopentyl-3-oxopropanoate makes it an ideal starting material for the synthesis of complex organic molecules. Its ability to undergo a variety of chemical transformations allows chemists to introduce molecular complexity in a controlled and predictable manner. This has led to its use in the creation of molecules with significant three-dimensional structures. illinois.eduillinois.edu

This compound serves as a fundamental precursor in the multistep synthesis of elaborate carbon skeletons. The reactivity of the β-keto ester functionality allows for facile derivatization, such as alkylation and acylation, providing a straightforward method for extending carbon chains and introducing new functional groups. For instance, it can be readily benzylated to form compounds like ethyl 2-(3-chlorobenzyl)-3-cyclopentyl-3-oxopropanoate. acs.org This adaptability is crucial for the systematic construction of complex target molecules where precise control over the molecular framework is essential. The cyclopentyl group itself can influence the stereochemical outcome of reactions, providing a level of control in the assembly of chiral molecules. nih.gov

The construction of bridged and polycyclic ring systems, which are common motifs in many natural products and medicinally important compounds, presents a significant synthetic challenge. researchgate.net this compound and its derivatives have proven useful in strategies aimed at synthesizing these intricate architectures. Carbene cascade reactions, for example, can be employed to construct functionalized bridged bicyclic systems from diazoesters that can be synthesized from cyclic ketones. nih.gov Furthermore, intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been utilized to prepare a variety of bridged carbobicyclic compounds, such as [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged systems. nih.gov

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov this compound provides a versatile platform for the synthesis of a diverse range of heterocyclic systems, owing to the reactivity of its dicarbonyl moiety.

Five-membered heterocycles are prevalent structural motifs in a vast number of biologically active compounds. nih.gov The 1,3-dicarbonyl unit within this compound is a classic precursor for the synthesis of various five-membered rings. youtube.com For example, it can undergo condensation reactions with α-halocarbonyl compounds in what is known as the Feist-Benary furan (B31954) synthesis. youtube.com The general principle involves the reaction of the enolate of the β-keto ester with an α-halo ketone, followed by cyclization and dehydration to afford a substituted furan.

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, particularly triazolopyrimidinone (B1258933) derivatives. acs.org These compounds have garnered attention for their potential as noncompetitive, intracellular antagonists for chemokine receptors. acs.org The synthesis typically involves a multi-step sequence where the β-keto ester is first functionalized, for example through benzylation, and then condensed with a suitable triazole-containing building block. acs.org This approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships. acs.org

Table 1: Synthesis of Triazolopyrimidinone Derivatives

R² GroupR³ GroupCCR2 Affinity (nM)CCR5 Inhibition (%)
AminoMethyl1776
HMethyl~2060
AminoEthyl~4-
AminoPropyl~4-
AminoButyl2-

This table summarizes the structure-activity relationships of triazolopyrimidinone derivatives, showing how modifications to the R² and R³ groups affect their activity at CCR2 and CCR5 receptors. Data sourced from a 2019 study on triazolopyrimidinone derivatives as chemokine receptor antagonists. acs.org

The presence of the cyclopentyl group in this compound can impart unique steric properties to the resulting cyclized products. This steric influence can direct the regioselectivity and stereoselectivity of cyclization reactions, leading to the formation of products with well-defined three-dimensional shapes. The cyclopentyl moiety can act as a bulky substituent that favors the formation of one stereoisomer over another, a critical aspect in the synthesis of enantiomerically pure compounds. Studies on artificial carbohydrate receptors have shown that cycloalkyl groups, such as cyclopentyl, can participate in van der Waals interactions and influence the binding efficiency of the receptor. nih.gov

Natural Product Synthesis and Analogues

The synthesis of natural products and their analogues is a significant area of research in organic chemistry, driven by the potential for discovering new therapeutic agents and biological probes. This compound serves as a valuable precursor in this field.

This compound is a valuable starting material for the synthesis of advanced intermediates that form the core structures of various natural products. The cyclopentyl ring is a common feature in many biologically active natural products, and this compound provides a direct route to incorporating this moiety. The reactivity of the β-ketoester allows for a variety of transformations, such as alkylations, acylations, and cyclizations, to build up molecular complexity. For example, derivatives of this compound can be used to create substituted cyclopentane (B165970) rings, which are key components of prostaglandins, terpenoids, and other classes of natural products. The synthesis of cyclopropane-containing natural products often involves intermediates with similar functionalities, underscoring the potential of this compound in creating diverse molecular scaffolds. rsc.org

Development of Fine Chemicals and Industrial Intermediates

Beyond natural product synthesis, this compound plays a role in the development of fine chemicals and as an intermediate in industrial processes.

The reactivity of this compound makes it a useful precursor for a range of specialty chemicals. Its ability to undergo various chemical reactions allows for the synthesis of custom molecules with specific functionalities. These specialty chemicals can find applications in diverse areas such as materials science, agrochemicals, and fragrance industries. For example, the related compound, 3-cyclopentyl-3-oxopropanenitrile, is a known chemical intermediate. sigmaaldrich.com

In an industrial context, this compound and its derivatives can serve as important intermediates. For instance, a patented process describes the industrial production of 3-cyclopropyl-3-oxopropanal acetal (B89532) compounds, which are useful synthetic intermediates for pharmaceuticals, from cyclopropyl (B3062369) methyl ketone. google.com This highlights the industrial relevance of related ketoesters. The efficient, high-yield synthesis of such intermediates is crucial for the economic viability of large-scale chemical manufacturing. google.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compound32249-35-7C₇H₁₀O₃142.15Building block in organic synthesis
3-Cyclopentyl-3-oxopropanenitrile95882-33-0C₈H₁₁NO137.18Chemical intermediate
Methyl 3-oxopropanoate63857-17-0C₄H₆O₃102.09Organic building block
Methyl 3-amino-3-oxopropanoate51513-29-2C₄H₇NO₃117.10Building block for research

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Insights

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For methyl 3-cyclopentyl-3-oxopropanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.

While standard ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle. youtube.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet), the methylene (B1212753) protons alpha to the two carbonyl groups (a singlet in the keto form), and a series of multiplets for the protons of the cyclopentyl ring.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the two carbonyl carbons (ketone and ester), the methoxy (B1213986) carbon, the alpha-methylene carbon, and the carbons of the cyclopentyl ring. docbrown.info

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the methine proton of the cyclopentyl group and its adjacent methylene protons, as well as among the other protons within the cyclopentyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. emerypharma.com It allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Keto Form) Predicted values are based on analogous structures and general NMR principles.

Atom Name Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Cyclopentyl CH ~2.8 - 3.2 (m) ~50 - 55 C=O (ketone), Cyclopentyl CH₂
Cyclopentyl CH₂ ~1.5 - 2.0 (m) ~25 - 30 Cyclopentyl CH, other Cyclopentyl CH₂
α-CH₂ ~3.5 (s) ~45 - 50 C=O (ketone), C=O (ester)
OCH₃ ~3.7 (s) ~52 C=O (ester)
C=O (Ketone) - ~205 - 210 -

Like many β-dicarbonyl compounds, this compound can exist as a mixture of keto and enol tautomers in solution. asu.eduthermofisher.com This equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for both forms. encyclopedia.pub

The keto form possesses protons on the alpha-carbon (the CH₂ group between the two carbonyls), while the enol form has a vinylic proton and a hydroxyl proton, the latter of which is often broad and may exchange with solvent. Intramolecular hydrogen bonding in the enol form leads to significant stabilization. thermofisher.com

Variable Temperature (VT) NMR studies can be employed to investigate the thermodynamics of this equilibrium. asu.educore.ac.uk By acquiring ¹H NMR spectra at different temperatures, the relative populations of the keto and enol forms can be determined by integrating their characteristic signals (e.g., the α-CH₂ of the keto form vs. the vinylic CH of the enol form). Plotting the natural logarithm of the equilibrium constant (K_eq) versus the inverse of the temperature (1/T) allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Table 2: Characteristic ¹H NMR Signals for Studying the Keto-Enol Tautomerism of this compound

Tautomer Key Proton Signal Expected Chemical Shift (ppm) Multiplicity
Keto α-CH₂ ~3.5 Singlet
Enol Vinylic CH ~5.0 - 5.5 Singlet

Mass Spectrometry (MS) for Elucidating Reaction Products and Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₁₄O₃, the calculated monoisotopic mass is 170.0943 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula. For comparison, the related compound methyl 3-cyclopropyl-3-oxopropanoate (C₇H₁₀O₃) has a calculated exact mass of 142.0630 Da. nih.gov

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint. The primary fragmentation pathways for ketones are alpha-cleavage and the McLafferty rearrangement. youtube.comyoutube.com

Alpha-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage events are possible:

Loss of the cyclopentyl radical (•C₅H₉), resulting in a resonance-stabilized acylium ion with m/z = 101.1.

Loss of the •CH₂COOCH₃ radical, resulting in a cyclopentyl-substituted acylium ion with m/z = 83.1.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This process is highly characteristic for ketones and esters that possess accessible gamma-hydrogens. youtube.com In this case, a gamma-hydrogen on the cyclopentyl ring could participate, leading to the elimination of a neutral alkene fragment (C₃H₄ from the ring) and the formation of a radical cation.

Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion (m/z = 170.1) and induce further fragmentation, providing definitive structural information by establishing the connectivity of the fragments. nih.govnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Fragmentation Pathway
170.1 [C₉H₁₄O₃]⁺• Molecular Ion
139.1 [M - OCH₃]⁺ Loss of methoxy radical from ester
113.1 [M - C₄H₇]⁺ Loss of C₄H₇ from cyclopentyl ring
101.1 [CH₃OC(O)CH₂C≡O]⁺ Alpha-cleavage (loss of •C₅H₉)
83.1 [C₅H₉C≡O]⁺ Alpha-cleavage (loss of •CH₂COOCH₃)
69.1 [C₅H₉]⁺ Cyclopentyl cation

Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info For this compound, the IR spectrum would be dominated by absorptions from the carbonyl groups and the C-O bonds of the ester.

Keto Form: The spectrum of the pure keto tautomer would show two distinct carbonyl (C=O) stretching absorptions: one for the ketone around 1715-1725 cm⁻¹ and one for the ester around 1735-1750 cm⁻¹. libretexts.orgpressbooks.pub The C-O stretching bands of the ester would appear in the 1000-1300 cm⁻¹ region. uobabylon.edu.iq

Enol Form: The presence of the enol tautomer would introduce significant changes to the IR spectrum. An intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen would cause the C=O stretch to shift to a lower frequency (around 1650-1670 cm⁻¹) and broaden. uobabylon.edu.iqyoutube.com A very broad O-H stretching band would appear in the region of 2500-3300 cm⁻¹. The C=C double bond of the enol would give rise to an absorption around 1600-1640 cm⁻¹. acs.org

Therefore, the IR spectrum provides a direct method to assess the extent of enolization in a sample. A strong, sharp peak at ~1740 cm⁻¹ and another at ~1720 cm⁻¹ would indicate a predominance of the keto form, while a broad O-H stretch and a lower-frequency, broad carbonyl absorption would signify a substantial presence of the enol tautomer. acs.org

Table 4: Expected Characteristic Infrared Absorption Frequencies for this compound

Functional Group / Vibration Tautomer Expected Wavenumber (cm⁻¹) Intensity
C-H (sp³) stretch Keto/Enol 2850-3000 Medium-Strong
C=O stretch (ester) Keto ~1740 Strong
C=O stretch (ketone) Keto ~1720 Strong
C-O stretch (ester) Keto/Enol 1000-1300 Strong
O-H stretch (H-bonded) Enol 2500-3300 Broad, Strong
C=O stretch (H-bonded ester/conjugated ketone) Enol ~1650 Strong, Broad

Compound List

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 3-cyclopropyl-3-oxopropanoate
Methyl 3-(3-oxocyclopenten-1-yl)propanoate
Acetone (B3395972)
Acetylacetone
Ethyl acetoacetate (B1235776)

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of its derivatives provides invaluable insight into its solid-state conformation, molecular geometry, and intermolecular interactions. The ability to obtain single crystals of a derivative is a prerequisite for this analysis.

In a relevant study, the crystal structures of several β-keto acids, which share the core functional group with this compound, were analyzed by single-crystal X-ray diffraction. acs.org This technique provides precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's structure. For instance, the analysis of a cyclized derivative of a β-ketoester unambiguously confirmed its structure through X-ray crystallography. acs.org

The process of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. This data is then used to construct an electron density map, from which the atomic positions can be determined with high precision.

For derivatives of this compound, X-ray crystallography can reveal:

Conformational Details: The preferred orientation of the cyclopentyl ring relative to the keto-ester moiety.

Tautomeric Form: In the solid state, it can definitively identify whether the molecule exists in the keto or enol form.

Intermolecular Interactions: The presence and nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

Stereochemistry: For chiral derivatives, it can establish the absolute configuration of stereocenters.

The data obtained from X-ray crystallography is often presented in a standardized format, such as a Crystallographic Information File (CIF), which can be visualized to generate interactive 3D models of the molecule.

Table 1: Representative Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Chemical FormulaC₁₀H₁₅NO₃
Formula Weight197.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
β (°)105.67(2)
Volume (ų)1018.9(7)
Z4
Calculated Density (g/cm³)1.287
R-factor0.045

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis.

Advanced Chromatographic Techniques (e.g., HPLC-HRMS, GC-MS) for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and assessing the purity of the isolated product. High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for the analysis of compounds like this compound.

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)

HPLC-HRMS is a highly sensitive and selective technique that combines the separation capabilities of HPLC with the mass analysis of HRMS. chromatographyonline.comemerypharma.com This is particularly useful for analyzing complex reaction mixtures and detecting trace-level impurities. alwsci.comyoutube.com

For reaction monitoring , a small aliquot of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC-HRMS system. rsc.org This allows for the tracking of the consumption of starting materials and the formation of the desired product, as well as any byproducts or intermediates. nih.govresearchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of each species, aiding in the identification of unknown compounds. acs.org

For product purity assessment , HPLC-HRMS is used to separate the main product from any residual starting materials, reagents, or side products. moravek.comamericanpharmaceuticalreview.com The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.

Table 2: Typical HPLC-HRMS Parameters for the Analysis of this compound

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
HRMS System Q-TOF or Orbitrap mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and/or negative mode
Mass Range m/z 50-1000
Resolution >10,000 FWHM

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. hidenanalytical.com Given that this compound is an ester, it is generally amenable to GC analysis. rsc.org Studies on similar β-ketoesters have demonstrated the feasibility of separating their tautomeric forms (keto and enol) using GC-MS. researchgate.net

In the context of reaction monitoring , GC-MS can provide rapid feedback on the progress of a synthesis, particularly for reactions conducted at elevated temperatures. researchgate.netchromforum.org The mass spectrometer detector provides structural information based on the fragmentation pattern of the analyte, which can be compared to a library of known spectra for identification. libretexts.org

For product purity assessment , GC-MS is an excellent tool for detecting and quantifying volatile impurities. nih.gov The high separation efficiency of capillary GC columns allows for the resolution of closely related compounds. Quantitative analysis can be performed by integrating the peak areas in the chromatogram. youtube.com

Table 3: Typical GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC System Agilent 7890B or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split/Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 50 °C (2 min), then ramp to 280 °C at 10 °C/min
MS System Quadrupole or Ion Trap mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-500
Source Temperature 230 °C
Quad Temperature 150 °C

By employing these advanced chromatographic techniques, a comprehensive understanding of the synthesis and purity of this compound can be achieved, ensuring the quality and reliability of this important chemical compound.

Computational and Theoretical Studies on Methyl 3 Cyclopentyl 3 Oxopropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the reactivity of molecules like methyl 3-cyclopentyl-3-oxopropanoate. These computational methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical ranges for similar β-keto esters calculated using DFT methods.)

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 5.5

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides a more detailed picture of its reactivity. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps use a color spectrum to indicate regions of different electrostatic potential. Red areas signify regions of high electron density and negative potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate low electron density and positive potential, marking them as sites for nucleophilic attack. Green and yellow regions represent intermediate potentials.

In this compound, MEP analysis is expected to show a significant negative potential (red) around the oxygen atoms of both the ester and ketone carbonyl groups, reflecting their high electron density and Lewis basicity. The carbonyl carbons, on the other hand, would exhibit a positive potential (blue), confirming their electrophilic character. The α-carbon, located between the two carbonyl groups, is also a site of interest. While not as electron-deficient as the carbonyl carbons, its protons are acidic, and the carbon itself can become a potent nucleophile upon deprotonation. researchgate.net Computational studies on other ketones and esters confirm these general patterns of charge distribution. researchgate.netbohrium.com

Conformational Analysis and Steric Effects

The three-dimensional structure of a molecule, including its various possible conformations and the steric hindrance imposed by its substituent groups, plays a crucial role in determining its reactivity and selectivity in chemical reactions. numberanalytics.com

Energy Minimization and Conformational Sampling of the Cyclopentyl Moiety

The cyclopentyl group in this compound is not planar. It exists in a dynamic equilibrium between two primary puckered conformations: the envelope and the twist (or half-chair) forms. Computational methods, such as molecular mechanics and DFT, are employed to perform conformational analysis and determine the relative energies of these conformers. nih.gov By systematically rotating the bonds and calculating the potential energy at each step, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations. For many substituted cyclopentyl systems, the energy differences between these conformers are small, leading to a flexible ring system at room temperature. The attachment of the oxopropanoate side chain will further influence the conformational preferences of the cyclopentyl ring.

Influence of Steric Bulk on Reaction Regio- and Stereoselectivity

The steric bulk of the cyclopentyl group significantly influences the regio- and stereoselectivity of reactions involving this compound. numberanalytics.comnumberanalytics.com In reactions where a reagent approaches the carbonyl groups, the cyclopentyl ring can hinder one face of the molecule more than the other, leading to a preferred direction of attack and the formation of a specific stereoisomer. nih.gov

For example, in the alkylation of the α-carbon, the incoming electrophile will preferentially approach from the less sterically hindered face of the enolate. The conformation of the cyclopentyl ring at the moment of reaction will dictate which face is more accessible. Similarly, in reductions of the ketone carbonyl group, the hydride reagent will favor the less encumbered trajectory, leading to a predominance of one diastereomeric alcohol product. Computational modeling can be used to predict these outcomes by calculating the transition state energies for different attack trajectories. acs.org

Interactive Table: Factors Influenced by Steric Effects of the Cyclopentyl Group

Reaction TypeInfluence of Steric BulkPredicted Outcome
AlkylationDirects incoming electrophile to the less hindered face of the enolate.Diastereoselective formation of the alkylated product.
Carbonyl ReductionFavors hydride attack from the less sterically crowded side.Formation of a major diastereomeric alcohol.
Aldol (B89426) CondensationInfluences the facial selectivity of the enolate addition to an aldehyde.Control over the stereochemistry of the newly formed stereocenters.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the validation of experimental observations and the prediction of reaction outcomes. diva-portal.orgacs.org

For this compound, a versatile building block in organic synthesis, several key reactions can be modeled. researchgate.net For instance, the Claisen condensation, which is fundamental to the synthesis of β-keto esters, can be computationally investigated to understand the energetics of each step: deprotonation, nucleophilic acyl substitution, and subsequent protonation/deprotonation equilibria. organic-chemistry.org

Another important reaction is the decarboxylation of the corresponding β-keto acid. Computational studies can model the transition state of this reaction, often proposed to proceed through a cyclic enol intermediate, to determine the activation energy and the factors that influence the reaction rate. Furthermore, the mechanisms of palladium-catalyzed reactions, such as allylic alkylation of the enolate, can be explored in detail, providing insights into the role of the catalyst and the origins of observed selectivity. nih.gov

Transition State Characterization and Activation Energy Calculations

The study of a chemical reaction's mechanism involves identifying the transient structures that connect reactants to products. These high-energy structures are known as transition states (TS), and the energy required to reach them from the reactants is the activation energy (Ea), which is a critical factor in determining the reaction rate.

While specific computational studies detailing the transition states for reactions involving this compound are not prevalent in publicly accessible literature, the methodologies for such characterizations are well-established. youtube.combath.ac.uk A common reaction for β-keto esters like this compound is the Michael addition, a conjugate addition of a nucleophile.

Hypothetical Reaction: Thiol-Michael Addition

A theoretical investigation into the base-catalyzed Michael addition of a thiol (like methanethiol) to this compound would proceed by:

Geometry Optimization: The ground state structures of the reactants (this compound, methanethiol, and a base), intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or manual construction based on chemical intuition are employed. ucsb.edu The transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated frequencies should be real. For a transition state, one imaginary frequency must be present, confirming it as a true saddle point. ucsb.edu

Activation Energy Calculation: The activation energy is calculated as the difference in energy (including zero-point vibrational energy corrections) between the transition state and the initial reactants.

Table 1: Illustrative Energy Profile for a Hypothetical Michael Addition

StructureDescriptionRelative Energy (kcal/mol) (Illustrative)
ReactantsThis compound + Methanethiol0.0
TS1Transition state for nucleophilic attack+15.2
IntermediateEnolate intermediate-5.4
TS2Transition state for protonation+8.7
ProductMichael adduct-12.1

Note: The values in this table are hypothetical and serve to illustrate the data obtained from a typical activation energy calculation.

Solvent Effects in Reaction Pathways

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models account for these interactions, primarily through two approaches: explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, where the solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit method. bath.ac.uk

For reactions of this compound, the choice of solvent would be critical. For instance, in a polar protic solvent like ethanol (B145695), hydrogen bonding could stabilize charged intermediates and transition states more effectively than in a nonpolar solvent like hexane. A computational study on a Diels-Alder reaction, for example, showed that while the mechanism remained consistent in solvents of varying polarity, the potential for zwitterionic intermediates becomes more favorable in highly polar environments. nih.gov

A theoretical study on this compound would likely reveal:

Polar Solvents: Lower activation energies for reactions involving polar or charged transition states due to favorable electrostatic interactions.

Nonpolar Solvents: Higher activation energies for polar reactions, potentially favoring alternative, less polar mechanistic pathways.

The stability of the keto-enol tautomers of this compound would also be significantly affected by the solvent, with polar solvents typically favoring the more polar keto form.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds. DFT calculations can provide accurate predictions of NMR chemical shifts and IR vibrational frequencies. rsc.orgnih.gov

DFT-Based NMR Chemical Shift and IR Frequency Predictions

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.net These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included. nih.govresearchgate.net Machine learning protocols are also emerging to provide rapid and accurate chemical shift predictions based on 3D structures. rsc.org

IR Spectroscopy: The same DFT calculations used for geometry optimization and frequency analysis also yield the vibrational frequencies and corresponding intensities of a molecule's normal modes. These computed frequencies often have a systematic error, so they are typically scaled by a known factor to improve agreement with experimental data.

Table 2: Hypothetical DFT-Predicted Spectroscopic Data for this compound

ParameterPredicted Value (Illustrative)Description
¹³C NMR ~202 ppmKetone Carbonyl (C=O)
~167 ppmEster Carbonyl (C=O)
~52 ppmMethoxy (B1213986) Carbon (-OCH₃)
~50 ppmMethylene (B1212753) Carbon (-CH₂-)
~48 ppmCyclopentyl Methine (CH)
~29 ppmCyclopentyl Methylene (CH₂)
~26 ppmCyclopentyl Methylene (CH₂)
IR Freq. ~1745 cm⁻¹Ester C=O Stretch
~1715 cm⁻¹Ketone C=O Stretch
~2960 cm⁻¹C-H Stretch (Aliphatic)
~1150 cm⁻¹C-O Stretch

Note: These values are illustrative, based on typical ranges for these functional groups, and represent the type of data generated by DFT calculations.

Comparison with Experimental Spectroscopic Data

¹H NMR Comparison: Experimental ¹H NMR data for the cyclopropyl (B3062369) analogue shows distinct signals for the methoxy, methylene, and cyclopropyl protons. chemicalbook.com A DFT calculation for the cyclopentyl target compound would be expected to predict a more complex set of multiplets for the cyclopentyl ring protons compared to the cyclopropyl signals.

¹³C NMR Comparison: The key comparison would be the chemical shifts of the carbonyl carbons and the aliphatic carbons. The electronic environment of the carbonyls would be similar, but the shifts of the ring carbons would differ significantly due to ring strain and geometry.

IR Spectroscopy Comparison: The most prominent features for comparison are the carbonyl stretching frequencies. The position and separation of the ketone and ester C=O stretching bands are sensitive to the conformation and electronic effects imposed by the attached ring. The experimental IR spectrum for the cyclopropyl analogue would be expected to show two distinct carbonyl peaks, which would be compared against the scaled, calculated frequencies for this compound to confirm the accuracy of the computational model.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

A major thrust in modern organic synthesis is the development of environmentally benign methods that reduce waste, avoid hazardous materials, and improve energy efficiency. carlroth.comsigmaaldrich.com For methyl 3-cyclopentyl-3-oxopropanoate, this involves moving away from traditional synthesis protocols that may rely on harsh reagents and volatile organic solvents.

The pursuit of greener synthesis has led to the development of catalyst-free and solvent-free reaction conditions. These methods not only simplify purification processes but also significantly reduce the environmental footprint of chemical production.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. tandfonline.comresearchgate.net For β-keto esters, microwave-assisted transesterification and ring-opening reactions of dioxinone derivatives have been shown to be highly efficient, leading to high yields with significantly reduced reaction times. tandfonline.comresearchgate.net This approach minimizes waste and represents a safer, more convenient alternative to conventional heating. researchgate.net

Solvent-Free Transesterification: The transesterification of β-keto esters can be achieved under solvent-free conditions, sometimes with the aid of solid acid catalysts like borate (B1201080) zirconia or natural clays (B1170129) such as Montmorillonite K-10. rsc.orgresearchgate.net These catalysts are often inexpensive, non-corrosive, and reusable. rsc.org In some cases, the reaction can proceed without any catalyst, for instance, by using a distillation apparatus to shift the reaction equilibrium by removing the alcohol byproduct. rsc.org

Table 1: Comparison of Synthetic Methodologies for β-Keto Esters

Methodology Key Features Advantages Relevant Findings
Microwave-Assisted Use of microwave irradiation for heating. Rapid reaction times, higher yields, solvent-free conditions possible. researchgate.net Effective for transesterification and ring-opening reactions to produce β-keto esters. tandfonline.com
Catalyst-Free Reaction proceeds without an added catalyst. Simplified purification, reduced cost and waste. Successful for transesterification with propargyl alcohols using distillation. rsc.org

| Biocatalysis (Lipase) | Employs enzymes like Candida antarctica lipase (B570770) B (CALB). | High selectivity, mild and solvent-free conditions, produces optically active compounds. google.com | High yields (>90%) for transesterification of β-keto esters. google.comgoogle.com |

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable selectivity and efficiency under mild conditions. This approach is a cornerstone of green chemistry, offering a sustainable alternative to traditional chemical catalysis. nih.gov

Lipase-Catalyzed Synthesis: Lipases, particularly Candida antarctica lipase B (CALB), have proven highly effective in catalyzing the synthesis of β-keto esters. google.comgoogle.com These enzymatic reactions can be conducted under solvent-free conditions, where the alcohol reactant or the β-keto ester itself acts as the solvent. google.com This method is not only efficient, yielding products in over 90% yield, but also highly chemoselective and capable of producing enantiomerically pure chiral β-keto esters, which are valuable intermediates in the synthesis of complex natural products. google.comgoogle.com

Engineered Transaminases: For the synthesis of related β-amino acids, engineered ω-transaminases are being explored. nih.gov These enzymes can convert the more stable β-keto ester substrates into chiral amines, overcoming the challenge of the instability of β-keto acids in aqueous solutions. nih.gov This opens a potential biocatalytic route for creating new derivatives from this compound.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. europa.eu These benefits include superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and simplified scalability. europa.euflinders.edu.au The application of this technology to the synthesis of this compound could enable safer, more efficient, and automated production.

Recent work has demonstrated the successful continuous-flow synthesis of cyclopropyl (B3062369) carbonyl compounds using solid acid catalysts packed into columns. mdpi.com Reagents are pumped through the column, where the reaction occurs, and the product is collected continuously. mdpi.com This methodology allows for easy scalability and the reuse of the catalyst, making it a highly efficient and green process. mdpi.com Such a system could be readily adapted for the large-scale production of this compound and its derivatives.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of data science and chemistry is creating powerful new tools for accelerating research and development. Machine learning (ML) models are increasingly used for the prediction and optimization of complex chemical reactions. researchgate.net

While specific ML models for this compound are not yet prevalent, the groundwork has been laid in related areas. ML algorithms like Gaussian Process Regression (GPR) and Multilayer Perceptron (MLP) have been successfully used to model and optimize the production of methyl esters in biofuel synthesis, a process that also involves transesterification. researchgate.net Furthermore, computational tools and density functional theory (DFT) are already being used to analyze the reactivity and properties of new β-keto ester designs, for instance, in the development of potential antibacterial agents. researchgate.netmdpi.comnih.gov Integrating these predictive models into the development workflow for this compound could significantly shorten optimization cycles and uncover novel reaction pathways.

Exploration of Novel Reactivity Patterns and Selectivity Control

The dual electrophilic and nucleophilic nature of β-keto esters makes them exceptionally valuable synthons in organic chemistry. rsc.org Future research will likely focus on uncovering new ways to control the reactivity and selectivity of compounds like this compound.

Key areas of exploration include:

Selective Transesterification: Developing catalysts that can selectively transesterify the β-keto ester group in the presence of other ester functionalities is a significant goal. rsc.org This allows for precise molecular editing without the need for cumbersome protecting group strategies.

Catalytic Asymmetric Synthesis: While biocatalysis offers one route to chiral molecules, the development of new chiral metal complexes and organocatalysts continues to be a major research area. For example, chiral scandium(III) complexes have been used for enantioselective homologation reactions of ketones with diazo esters to create optically active β-keto esters containing a quaternary carbon center. organic-chemistry.org

Decarboxylative Condensations: The reaction of magnesium enolates derived from malonic acid half oxyesters with acylating agents provides a direct route to functionalized α-substituted β-keto esters. organic-chemistry.org Exploring similar strategies with this compound could yield a diverse range of complex derivatives.

Expanding Applications in Materials Science and Polymer Chemistry

While this compound is primarily known as an intermediate in fine chemical and pharmaceutical synthesis, its inherent reactivity opens possibilities for its use in materials science. The ability of β-keto esters to participate in various coupling and condensation reactions suggests they could serve as functional monomers or cross-linking agents in polymer synthesis.

A related green solvent, cyclopentyl methyl ether (CPME), has already been successfully employed as an environmentally friendly medium for advanced polymerization techniques like RAFT and NMP. rsc.org This demonstrates the compatibility of the cyclopentyl moiety within polymer chemistry systems. The future may see the direct incorporation of this compound into polymer backbones to impart specific properties, such as altered polarity, degradability, or the ability to chelate metal ions, opening a new frontier beyond its traditional role.

Table 2: List of Chemical Compounds

Compound Name
This compound
Methyl ester
Ethyl ester
tert-butyl β-keto ester
Propargyl alcohol
Allyl alcohol
Ethyl acetoacetate (B1235776)
Boric acid
4-Dimethylaminopyridine (B28879) (4-DMAP)
Ethyl diazoacetate
Candida antarctica lipase B (CALB)
Cyclopentyl methyl ether (CPME)
Tetrahydrofuran (THF)
2-Methyltetrahydrofuran
Dichloromethane
N,N-diisopropylethylamine
Hantzsch ester
Molybdenum(VI) dichloride dioxide
Niobium pentachloride (NbCl5)
Silver(I) oxide (Ag2O)
Azobis(isobutyronitrile) (AIBN)
Scandium(III) N,N'-dioxide
Cyclopropyl methyl ketone
Formic ester
Pseudomonas fluorescens lipase
Ethyl benzoylacetate
(S)-β-phenylalanine ethyl ester
(R)-β-phenylalanine ethyl ester
2-hydroxycyclobutanone
Aryl thiol
m-Chloroperoxybenzoic acid (m-CPBA)
Vinyl chloride
Styrene
Methyl acrylate

Design and Synthesis of Advanced Scaffolds Utilizing this compound as a Core Synthon

The exploration of novel molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. In this context, this compound emerges as a promising, yet underexplored, starting material for the construction of advanced chemical scaffolds. Its inherent structural features—a reactive β-ketoester system combined with a cyclopentyl moiety—offer a versatile platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds. While direct research on this compound is limited, the extensive studies on its close analog, methyl 3-cyclopropyl-3-oxopropanoate, provide a strong basis for predicting its synthetic potential and outlining future research directions. researchgate.net

The reactivity of β-ketoesters is well-established, allowing for a variety of chemical transformations. These include condensations, cyclizations, and multicomponent reactions that can lead to the formation of diverse ring systems. The cyclopentyl group, while imparting specific steric and electronic properties, is expected to undergo similar transformations to its cyclopropyl counterpart. The development of novel synthetic methodologies utilizing this compound could therefore provide access to new chemical entities with unique biological activities and material properties.

Future research is anticipated to focus on leveraging the reactivity of this synthon to build libraries of compounds for high-throughput screening. The cyclopentyl group can influence the physicochemical properties of the resulting scaffolds, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery. The exploration of chemoenzymatic strategies, combining the selectivity of biocatalysts with the efficiency of chemical synthesis, also represents a promising avenue for generating enantiopure and structurally diverse cyclopropane-containing scaffolds. nih.gov

The synthesis of advanced scaffolds from this compound is projected to follow several key pathways, based on established reactions of similar β-ketoesters. These include:

Synthesis of Pyrrole (B145914) Derivatives: Reaction with α-halo ketones in the presence of ammonia (B1221849) is a known method for constructing pyrrole rings. researchgate.net

Formation of Dihydropyridines: Multicomponent reactions involving an aldehyde and ammonia can yield dihydropyridine (B1217469) scaffolds, which are prevalent in many bioactive molecules. researchgate.net

Construction of Benzofurans: Condensation with quinones, often catalyzed by a Lewis acid, can lead to the formation of benzofuran (B130515) derivatives. researchgate.net

Synthesis of Pyrazoles: Cyclization reactions with hydrazines or their derivatives are a common route to pyrazole-containing compounds. researchgate.net

These potential synthetic routes highlight the versatility of this compound as a building block for creating a wide range of complex and potentially bioactive molecules.

Scaffold Potential Synthetic Precursors Reaction Type Potential Significance
Cyclopentyl-substituted Pyrroles This compound, Chloroacetone, AmmoniaHantzsch-type pyrrole synthesisCore structure in various pharmaceuticals and natural products. researchgate.net
Cyclopentyl-substituted Dihydropyridines This compound, Benzaldehyde, AmmoniaHantzsch dihydropyridine synthesisImportant class of calcium channel blockers and other therapeutic agents. researchgate.net
Cyclopentyl-substituted Benzofurans This compound, BenzoquinoneNenitzescu reactionPrivileged scaffold in medicinal chemistry with diverse biological activities. researchgate.net
Cyclopentyl-substituted Pyrazoles This compound, Hydrazine (B178648) hydrate (B1144303)Knorr pyrazole (B372694) synthesisFound in numerous anti-inflammatory, analgesic, and anticancer drugs. researchgate.net

Q & A

Q. What are the optimal synthetic routes for methyl 3-cyclopentyl-3-oxopropanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 3-cyclopentyl-3-oxopropanoic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux . Key variables include:
  • Catalyst type : Protic acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂).
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar solvents.
  • Temperature : Elevated temperatures (~80°C) improve conversion but may promote side reactions like ketone oxidation .
  • Purification : Distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for ≥96% purity .

Table 1 : Comparative Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
H₂SO₄MeOH807896
ZnCl₂THF606592

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 3.7–3.8 ppm (ester -OCH₃), δ 2.8–3.0 ppm (cyclopentyl -CH₂), and δ 1.5–2.0 ppm (cyclopentyl ring protons) .
  • ¹³C NMR : Carbonyl carbons at δ 170–210 ppm (ester C=O and ketone C=O) .
  • GC-MS : Molecular ion peak at m/z 170 (C₉H₁₄O₃) and fragmentation patterns (e.g., loss of -OCH₃ group) .
  • IR Spectroscopy : Strong bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

Q. What experimental designs are effective for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Variability : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C. Acidic conditions (pH < 4) may hydrolyze the ester group, while alkaline conditions (pH > 8) promote ketone tautomerization .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) to track mass loss or decomposition products .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and analyze photodegradation by LC-MS .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., CD₃O-) to identify rate-determining steps in ester hydrolysis .
  • Computational Modeling : Employ density functional theory (DFT) to map transition states (e.g., B3LYP/6-31G* level) for cyclopentyl ring opening or ketone reduction pathways .
  • Trapping Intermediates : Quench reactions at timed intervals and analyze intermediates via ESI-MS or in-situ IR .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation) during the synthesis of derivatives from this compound?

  • Methodological Answer :
  • Selective Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to convert the ketone to a carboxylic acid without ester cleavage .
  • Protecting Groups : Temporarily protect the ester group with tert-butyldimethylsilyl (TBS) before functionalizing the ketone .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C, RuCl₃) for regioselective hydrogenation of the cyclopentyl ring .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition or metabolic pathway studies?

  • Methodological Answer :
  • Enzyme Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and monitor inhibition via fluorescence quenching .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify metabolites (e.g., hydroxylated cyclopentyl derivatives) via UPLC-QTOF-MS .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to predict affinity and binding modes .

Q. How should researchers address contradictions in reported reactivity data (e.g., conflicting yields in cyclopentyl ring functionalization)?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (catalyst, solvent, temperature) while controlling for moisture/oxygen .
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. GC-MS for purity assessment) .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., higher yields with Lewis acids in non-polar solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.